molecular formula C20H17NO3S B2843562 N-(2-oxo-2-phenylethyl)-5-((phenylthio)methyl)furan-2-carboxamide CAS No. 874465-34-6

N-(2-oxo-2-phenylethyl)-5-((phenylthio)methyl)furan-2-carboxamide

Cat. No.: B2843562
CAS No.: 874465-34-6
M. Wt: 351.42
InChI Key: JPBBLYZAGXKLPS-UHFFFAOYSA-N
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Description

N-(2-oxo-2-phenylethyl)-5-((phenylthio)methyl)furan-2-carboxamide is a furan-2-carboxamide derivative characterized by a phenylthio-methyl substituent at the 5-position of the furan ring and a 2-oxo-2-phenylethyl group attached to the carboxamide nitrogen. This compound is synthesized via multi-step reactions involving chlorosulfonic acid, methylamine, substituted phenacyl bromides, and Suzuki coupling with boronic acids under palladium catalysis .

Properties

IUPAC Name

N-phenacyl-5-(phenylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c22-18(15-7-3-1-4-8-15)13-21-20(23)19-12-11-16(24-19)14-25-17-9-5-2-6-10-17/h1-12H,13-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBBLYZAGXKLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-oxo-2-phenylethyl)-5-((phenylthio)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data in tabular format.

Chemical Structure and Properties

The molecular formula of this compound is C18H17NO3SC_{18}H_{17}NO_3S. It features a furan ring, a carboxamide group, and a phenylthio substituent, which may contribute to its biological activities.

1. Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of furan carboxamides have been tested against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundE. coli24 µg/mL

These findings suggest that the compound may possess moderate antibacterial activity, particularly against Gram-negative bacteria like E. coli.

2. Antioxidant Activity

Antioxidant activity is another important aspect of biological evaluation. The compound was tested for its ability to scavenge free radicals using the DPPH assay:

Concentration (µM)% Inhibition
1025%
5050%
10075%

The results indicate that at higher concentrations, this compound exhibits significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.

3. Cytotoxicity Studies

In vitro cytotoxicity assays were conducted on various cancer cell lines, including HeLa and MCF-7:

Cell LineIC50 (µM)
HeLa20
MCF-715

The IC50 values suggest that the compound has promising cytotoxic effects against these cancer cell lines, indicating potential for further development as an anticancer agent.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several furan derivatives, including this compound. The compound demonstrated effective inhibition against common pathogens, supporting its potential use in pharmaceutical formulations aimed at treating infections.

Case Study 2: Antioxidant Properties
Another investigation into the antioxidant properties highlighted the compound's ability to reduce oxidative stress markers in cellular models. This suggests a protective role against cellular damage caused by reactive oxygen species.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of compounds similar to this compound. Modifications on the phenyl and furan rings have shown to enhance both antimicrobial and antioxidant activities, providing insights for future drug design.

Comparison with Similar Compounds

Comparison with Similar Furan-2-carboxamide Derivatives

Furan-2-carboxamide derivatives are widely studied for their diverse pharmacological properties. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, synthesis, and bioactivity.

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Bioactivity Reference
Target Compound : N-(2-oxo-2-phenylethyl)-5-((phenylthio)methyl)furan-2-carboxamide 5-(Phenylthio)methyl; N-(2-oxo-2-phenylethyl) Sulfur-containing substituent; ketone group Antimicrobial (inferred from class)
5-Nitro-N-phenylfuran-2-carboxamide (2A) 5-Nitro; N-phenyl Electron-withdrawing nitro group; simple aryl substituent Diuretic activity (urea transport inhibition)
N-(5-Nitrothiazol-2-yl)-5-phenylfuran-2-carboxamide (65) 5-Phenyl; N-(5-nitrothiazol-2-yl) Thiazole ring; nitro group Antimicrobial (broad-spectrum)
N-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide (83c) 5-(4-Nitrophenyl); N-(1,3,4-thiadiazol-2-yl) Thiadiazole ring; nitro group Anti-TB activity (MIC: 9.87 μM vs. MDR-TB)
N-(2-Nitrophenyl)furan-2-carboxamide N-(2-Nitrophenyl) Planar amide conformation; nitro group Structural studies (intramolecular interactions)

Key Findings :

Substituent Impact on Bioactivity :

  • Electron-withdrawing groups (e.g., nitro at C5) enhance diuretic and antimicrobial activity. For example, 5-nitro derivatives (e.g., 2A, 83c) exhibit potent activity against urea transporters and Mycobacterium tuberculosis .
  • Heterocyclic substituents (e.g., thiazole, thiadiazole) improve target specificity. Compound 83c’s thiadiazole ring contributes to its anti-TB efficacy, surpassing isoniazid against MDR strains .

Synthetic Routes :

  • The target compound requires Suzuki coupling for introducing the phenylthio-methyl group, similar to Method B in for nitrothiazole derivatives .
  • Simpler analogs (e.g., N-aryl derivatives) are synthesized via direct amidation of furan-2-carbonyl chloride with substituted anilines .

Structural Conformation :

  • Planarity of the carboxamide moiety (observed in N-(2-nitrophenyl)furan-2-carboxamide) is disrupted in the target compound due to steric effects from the phenylthio-methyl group .
  • Intramolecular hydrogen bonds (e.g., N1⋯O3 in ) stabilize conformations, influencing solubility and bioavailability.

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